

Parvoline (2-ethyl-3,5-dimethylpyridine): A Technical Guide

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Compound of Interest

Compound Name: Parvoline

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Abstract

Parvoline, systematically known as 2-ethyl-3,5-dimethylpyridine, is a substituted pyridine derivative. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential for further research. While **Parvoline** itself is not extensively studied for its biological activity, the pyridine scaffold is a common motif in pharmacologically active compounds, suggesting that **Parvoline** and its derivatives could be of interest in drug discovery and development. This guide consolidates available data on **Parvoline** and provides a framework for its potential investigation.

Chemical Structure and Identification

Parvoline is an aromatic heterocyclic compound with a pyridine ring substituted with one ethyl and two methyl groups.

- IUPAC Name: 2-ethyl-3,5-dimethylpyridine[1]
- Synonyms: **Parvoline**, α -**Parvoline**, 2-Ethyl-3,5-lutidine
- CAS Number: 1123-96-2
- Molecular Formula: C₉H₁₃N[1]

- SMILES: CCc1c(C)cc(C)cn1
- InChI Key: QLUUXTUCKOZMEL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **Parvoline** is presented in the table below.

Property	Value	Source
Molecular Weight	135.21 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	198 - 200.7 °C at 760 mmHg	
Melting Point	Not available	
Density	0.913 g/cm ³	
Flash Point	64.5 °C	
Vapor Pressure	0.454 mmHg at 25 °C	
Solubility	Soluble in alcohol. Limited solubility in water.	[2]
logP (o/w)	2.645 (estimated)	[2]
pKa	Not available	

Synthesis and Manufacturing

Several synthetic routes for the preparation of 2-ethyl-3,5-dimethylpyridine have been reported, ranging from classical condensation reactions to more modern catalytic methods.

Chichibabin Pyridine Synthesis

A common industrial method for the synthesis of alkylated pyridines like **Parvoline** is a variation of the Chichibabin pyridine synthesis. This involves the gas-phase condensation of an aldehyde (propionaldehyde) and ammonia over a solid acid catalyst at high temperatures.

- Reactants: Propionaldehyde and Ammonia
- Catalyst: Cobalt phosphate or other metal oxides/phosphates
- Temperature: 350-450 °C
- Description: This reaction typically produces a mixture of pyridine derivatives, and the yield of 2-ethyl-3,5-dimethylpyridine can be influenced by the specific catalyst and reaction conditions used.

From Allylamine

A laboratory-scale synthesis involves the palladium-catalyzed heterocyclization of allylamine.[3] This method proceeds through a series of disproportionation and rearrangement reactions to form the pyridine ring.[3]

- Reactants: Allylamine
- Catalyst: Palladium complexes (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$)
- Temperature: 160-180 °C
- Description: This method can offer higher selectivity compared to the Chichibabin synthesis, but the use of a precious metal catalyst may be a consideration for large-scale production.

Purification

Purification of 2-ethyl-3,5-dimethylpyridine from the reaction mixture is typically achieved by fractional distillation under reduced pressure. The purity can be assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Spectroscopic Data

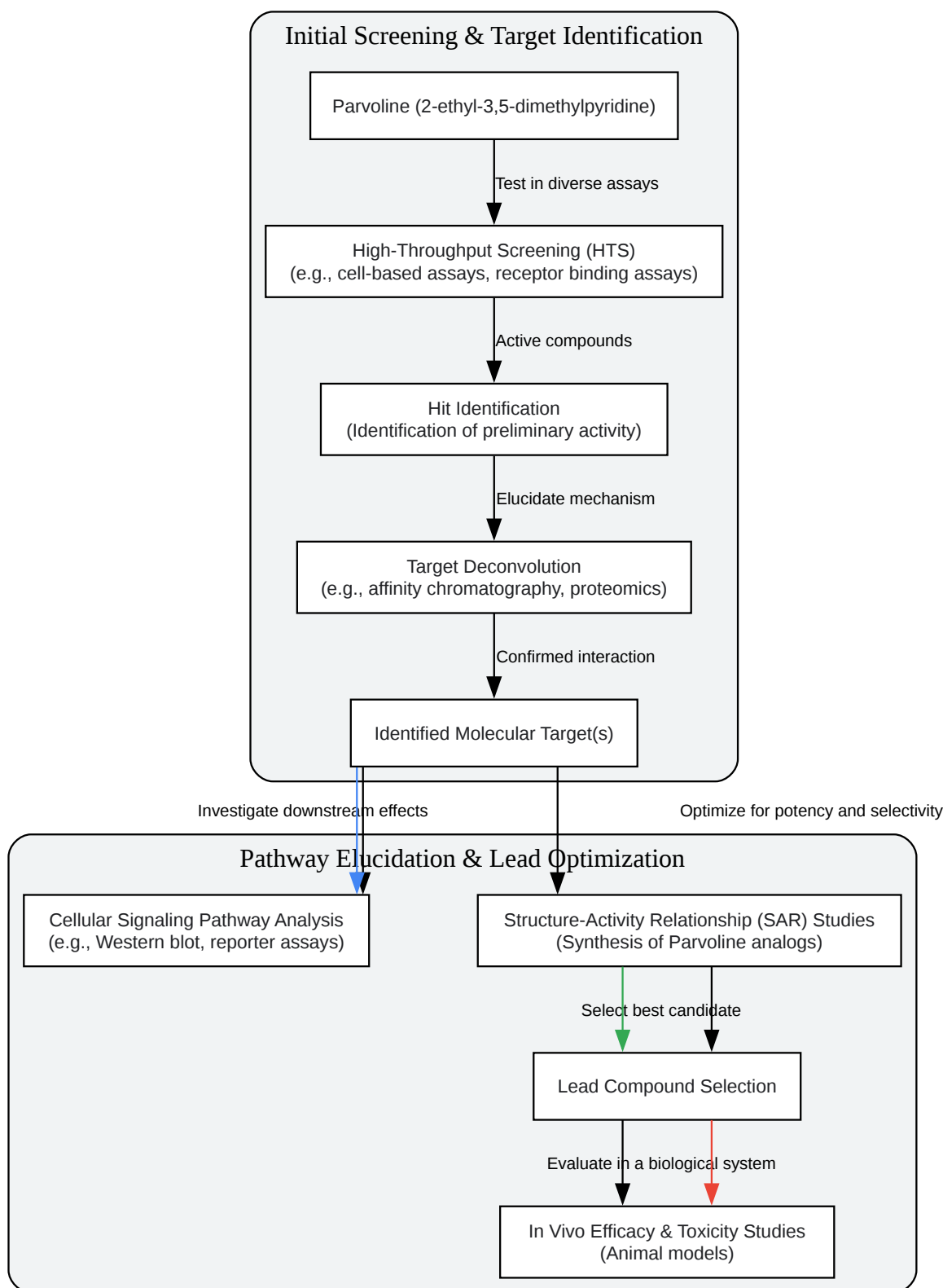
- ^1H NMR (CDCl_3 , 300 MHz) δ : 8.18 (s, 1H, H-6), 7.21 (s, 1H, H-4), 2.75 (q, $J = 7.5$ Hz, 2H, $-\text{CH}_2\text{CH}_3$), 2.28 (s, 3H, C-3 or C-5 CH_3), 2.25 (s, 3H, C-3 or C-5 CH_3), 1.28 (t, $J = 7.5$ Hz, 3H, $-\text{CH}_2\text{CH}_3$).

- Mass Spectrum (EI): m/z (%) = 135 (M^+ , 40), 120 (100), 106 (15), 93 (10), 77 (8).

Biological Activity and Signaling Pathways

There is currently a lack of significant published research detailing the specific biological activities or the involvement of **Parvoline** (2-ethyl-3,5-dimethylpyridine) in defined signaling pathways. The pyridine ring is a well-known scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological targets.^{[4][5]} The alkyl substitution pattern of **Parvoline** could influence its metabolic stability, lipophilicity, and potential interactions with biological macromolecules.

Given the absence of specific data for **Parvoline**, a hypothetical workflow for investigating its potential biological effects is presented below. This workflow is a general representation and would need to be adapted based on initial screening results.



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Caption: Hypothetical workflow for the investigation of the biological activity of **Parvoline**.

Experimental Protocols

Due to the limited publicly available research on the specific biological testing of **Parvoline**, this section provides a generalized protocol for a common preliminary in vitro assay.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxic effects of **Parvoline** on a cancer cell line (e.g., HeLa).

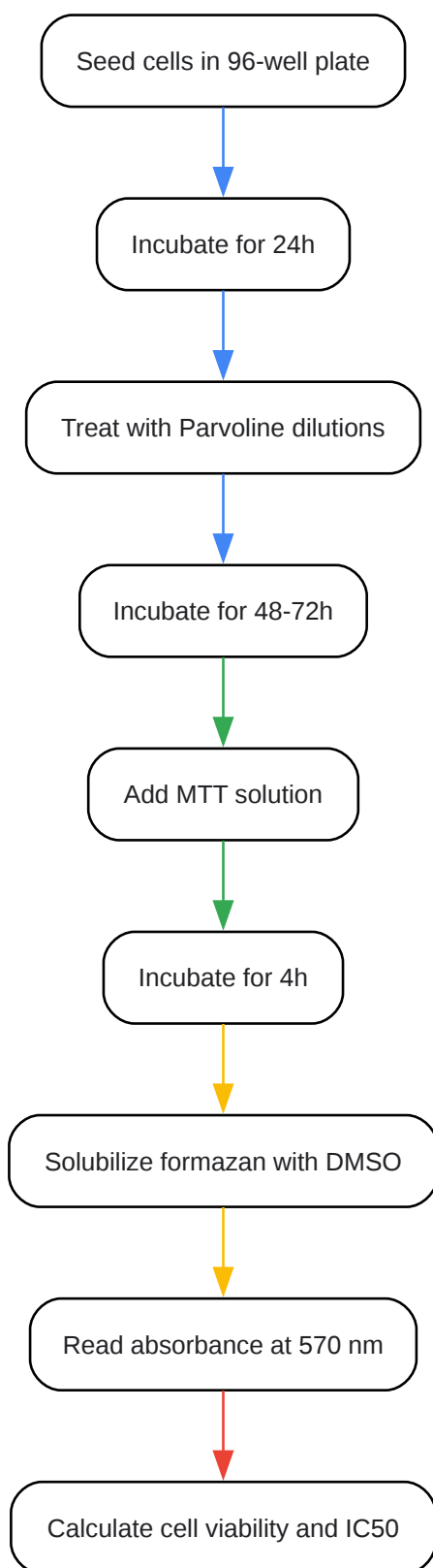
Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Parvoline** (2-ethyl-3,5-dimethylpyridine), dissolved in a suitable solvent (e.g., DMSO) to create a stock solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO₂ incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the **Parvoline** stock solution in culture medium. Remove the old medium from the wells and add 100 μ L of the diluted **Parvoline** solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **Parvoline** concentration) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours in a CO₂ incubator.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **Parvoline** compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.



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